

3-Acetyl-umbelliferone IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Acetyl-umbelliferone	
Cat. No.:	B083457	Get Quote

An In-depth Technical Guide to 3-Acetyl-umbelliferone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-umbelliferone, a derivative of umbelliferone (7-hydroxycoumarin), is a versatile heterocyclic compound with significant applications in medicinal chemistry and cell biology. Its unique chemical structure, featuring a coumarin core with an acetyl group, imparts valuable fluorescent properties and a spectrum of biological activities. This technical guide provides a comprehensive overview of **3-Acetyl-umbelliferone**, including its chemical identity, physicochemical properties, synthesis, and biological significance, with a focus on its role as a fluorescent probe and a scaffold for drug discovery.

Nomenclature and Chemical Structure

- IUPAC Name: 3-acetyl-7-hydroxychromen-2-one[1]
- Synonyms: 3-Acetyl-7-hydroxycoumarin, 3-Acetylumbelliferone, AHC[2][3]
- CAS Number: 10441-27-7[1][2]
- Molecular Formula: C11H8O4[1][2]
- Molecular Weight: 204.18 g/mol [1][2]



The structure of **3-Acetyl-umbelliferone** is characterized by a benzopyran-2-one (coumarin) nucleus, with a hydroxyl group at position 7 and an acetyl group at position 3.

Caption: Chemical structure of **3-Acetyl-umbelliferone**.

Physicochemical and Spectral Properties

The physicochemical and spectral properties of **3-Acetyl-umbelliferone** are summarized in the table below. Its notable fluorescence characteristics make it a valuable tool in various detection and imaging applications.

Property	Value	Reference
Physical State	Yellowish-white crystalline powder	[4]
Melting Point	234 °C	[2][3]
Solubility	Soluble in DMSO and DMF	[2][3]
Absorption (λmax)	413 nm (in H ₂ O)	[3]
Excitation (λex)	419 nm (in H ₂ O)	[3]
Fluorescence (λem)	458 nm (in H ₂ O)	[3]

Synthesis of 3-Acetyl-umbelliferone

3-Acetyl-umbelliferone can be synthesized through several established methods, most notably the Pechmann condensation and Knoevenagel reaction.[5] The Pechmann condensation is a widely used method for the synthesis of coumarins, involving the reaction of a phenol with a β-keto ester under acidic conditions.

General Synthetic Workflow

The synthesis of **3-Acetyl-umbelliferone** derivatives often follows a multi-step process that includes the core synthesis of the coumarin scaffold, followed by functionalization and purification.





Click to download full resolution via product page

Caption: General workflow for the synthesis of **3-Acetyl-umbelliferone**.

Experimental Protocol: Pechmann Condensation

A representative protocol for the synthesis of **3-Acetyl-umbelliferone** via Pechmann condensation is as follows:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1 equivalent) in a suitable solvent, such as ethanol.
- Addition of Reagents: Add ethyl acetoacetate (1.1 equivalents) to the solution. Slowly add a
 catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic ionexchange resin.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Purification: Filter the crude product and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol-water, to obtain pure **3-Acetyl-umbelliferone**.
- Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Biological Activities and Applications

3-Acetyl-umbelliferone and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development. These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[6][7]



Anti-inflammatory Activity

Derivatives of 3-acetyl-7-hydroxycoumarin have been shown to possess significant antiinflammatory properties.[5] One of the key mechanisms underlying this activity is the inhibition of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [6] NF-kB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-kB signaling pathway by **3-Acetyl-umbelliferone** derivatives.

Fluorescent Probe

3-Acetyl-7-hydroxycoumarin is a pH-sensitive fluorescent indicator.[3] Its fluorescence properties are also utilized in the development of probes for detecting biologically relevant species. For instance, it can act as a recognition group in probes designed for the detection of hydrogen peroxide.[5]

Experimental Protocol: In Vitro Anti-inflammatory Assay

The following is a general protocol for evaluating the anti-inflammatory activity of **3-Acetyl-umbelliferone** using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **3-Acetyl-umbelliferone** (dissolved in DMSO, final concentration $\leq 0.1\%$) for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).



- Nitric Oxide (NO) Measurement: Measure the production of nitric oxide, a pro-inflammatory mediator, in the cell culture supernatant using the Griess reagent.
- Cytotoxicity Assay: Perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed anti-inflammatory effects are not due to cell death.
- Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound and determine the IC₅₀ value.

Conclusion

3-Acetyl-umbelliferone is a compound of considerable interest to the scientific community. Its straightforward synthesis, well-defined physicochemical properties, and diverse biological activities make it a valuable molecule in both fundamental research and applied drug discovery. Its role as a fluorescent probe and a versatile scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs, highlights its potential for future applications in medicinal chemistry and chemical biology. Further research into its mechanism of action and the development of novel derivatives is warranted to fully exploit its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Acetyl-umbelliferone | C11H8O4 | CID 5392139 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemodex.com [chemodex.com]
- 4. Umbelliferone Wikipedia [en.wikipedia.org]
- 5. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]



- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Acetyl-umbelliferone IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083457#3-acetyl-umbelliferone-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com